Cas no 2228071-73-4 (rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol)

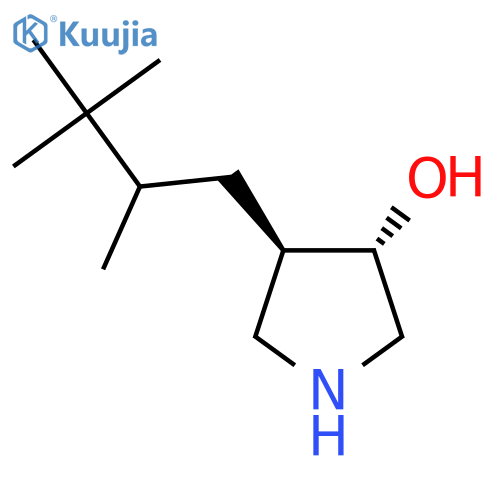

2228071-73-4 structure

商品名:rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol

rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol 化学的及び物理的性質

名前と識別子

-

- rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol

- EN300-1636739

- 2228071-73-4

-

- インチ: 1S/C11H23NO/c1-8(11(2,3)4)5-9-6-12-7-10(9)13/h8-10,12-13H,5-7H2,1-4H3/t8?,9-,10-/m1/s1

- InChIKey: OBDOATYXSZDXDF-VXRWAFEHSA-N

- ほほえんだ: O[C@@H]1CNC[C@H]1CC(C)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 185.177964357g/mol

- どういたいしつりょう: 185.177964357g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 162

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 32.3Ų

rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1636739-1.0g |

rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol |

2228071-73-4 | 1g |

$2035.0 | 2023-06-04 | ||

| Enamine | EN300-1636739-0.5g |

rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol |

2228071-73-4 | 0.5g |

$1954.0 | 2023-06-04 | ||

| Enamine | EN300-1636739-2.5g |

rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol |

2228071-73-4 | 2.5g |

$3988.0 | 2023-06-04 | ||

| Enamine | EN300-1636739-50mg |

rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol |

2228071-73-4 | 50mg |

$888.0 | 2023-09-22 | ||

| Enamine | EN300-1636739-2500mg |

rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol |

2228071-73-4 | 2500mg |

$2071.0 | 2023-09-22 | ||

| Enamine | EN300-1636739-250mg |

rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol |

2228071-73-4 | 250mg |

$972.0 | 2023-09-22 | ||

| Enamine | EN300-1636739-10000mg |

rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol |

2228071-73-4 | 10000mg |

$4545.0 | 2023-09-22 | ||

| Enamine | EN300-1636739-10.0g |

rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol |

2228071-73-4 | 10g |

$8749.0 | 2023-06-04 | ||

| Enamine | EN300-1636739-0.1g |

rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol |

2228071-73-4 | 0.1g |

$1791.0 | 2023-06-04 | ||

| Enamine | EN300-1636739-0.25g |

rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol |

2228071-73-4 | 0.25g |

$1872.0 | 2023-06-04 |

rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol 関連文献

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Louis Porte RSC Adv., 2014,4, 64506-64513

2228071-73-4 (rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol) 関連製品

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 1189426-16-1(Sulfadiazine-13C6)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量